molecular formula C12H3Br7 B12702321 2,2',3,3',4,5,6-Heptabromobiphenyl CAS No. 35194-78-6

2,2',3,3',4,5,6-Heptabromobiphenyl

Cat. No.: B12702321
CAS No.: 35194-78-6
M. Wt: 706.5 g/mol
InChI Key: SMVYDWVPKUOWAJ-UHFFFAOYSA-N
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Description

2,2’,3,3’,4,5,6-Heptabromobiphenyl is a polybrominated biphenyl, a class of synthetic organic compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. These compounds are primarily used as flame retardants in various consumer products, including electronics, textiles, and plastic foams .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,3,3’,4,5,6-Heptabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine or a bromine-containing compound. The process requires controlled conditions to ensure selective bromination at the desired positions on the biphenyl ring .

Industrial Production Methods: Industrial production of 2,2’,3,3’,4,5,6-Heptabromobiphenyl follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is usually purified through crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 2,2’,3,3’,4,5,6-Heptabromobiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated biphenyl oxides, while reduction can produce less brominated biphenyls .

Scientific Research Applications

2,2’,3,3’,4,5,6-Heptabromobiphenyl has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 2,2’,3,3’,4,5,6-Heptabromobiphenyl is unique due to its specific bromination pattern, which influences its chemical reactivity and biological effects. Its high degree of bromination makes it particularly effective as a flame retardant but also contributes to its persistence and toxicity in the environment .

Properties

IUPAC Name

1,2,3,4,5-pentabromo-6-(2,3-dibromophenyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7/c13-5-3-1-2-4(7(5)14)6-8(15)10(17)12(19)11(18)9(6)16/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMVYDWVPKUOWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301336778
Record name 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

706.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35194-78-6, 955955-59-6
Record name Heptabromobiphenyl (mixed isomers)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035194786
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6-Heptabromobiphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0955955596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2',3,3',4,5,6-Heptabromo-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301336778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',3,3',4,5,6-HEPTABROMOBIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1CNT2L817W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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